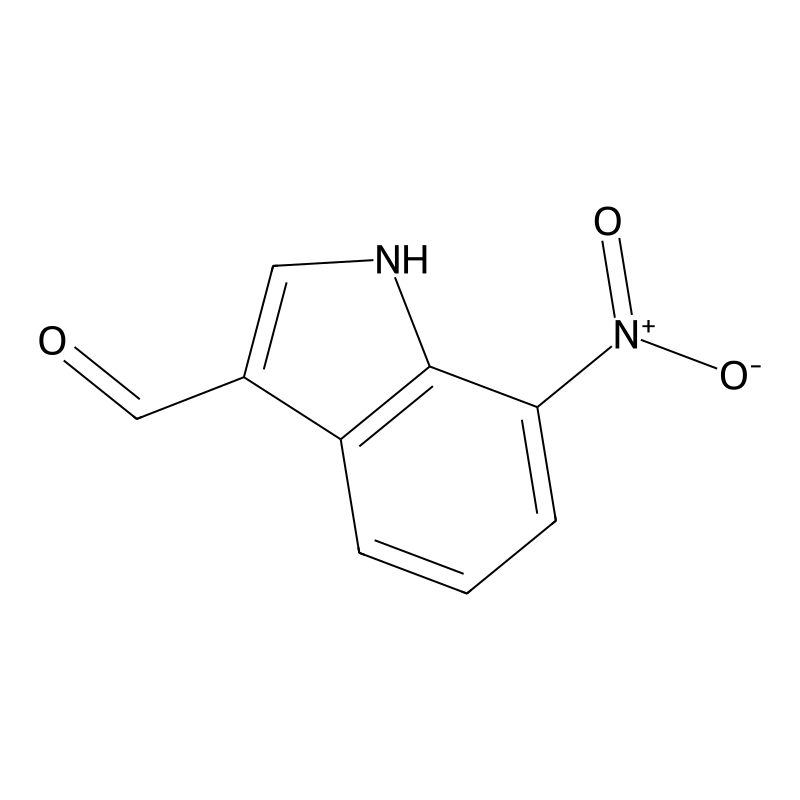

7-Nitroindole-3-carboxyaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Nitroindole-3-carboxaldehyde (7-NICA) is a valuable intermediate in organic synthesis due to its unique functional group combination. The nitro group (-NO₂) acts as an electron-withdrawing group, while the aldehyde group (-CHO) serves as a reactive electrophile. This combination allows for diverse chemical transformations, making 7-NICA a versatile building block for the synthesis of various complex molecules.

Several research studies have explored the utility of 7-NICA in synthesizing biologically active compounds, including heterocyclic scaffolds, pharmaceuticals, and natural products. For instance, a study published in the Journal of the American Chemical Society demonstrates the use of 7-NICA in the synthesis of spirocyclic indoles, a class of compounds with promising antitumor activity [].

Medicinal Chemistry:

The presence of the nitro group also grants 7-NICA potential for medicinal chemistry applications. Nitro groups can modulate the biological properties of molecules, influencing factors like absorption, metabolism, and activity. Research efforts are underway to investigate the potential of 7-NICA derivatives as therapeutic agents.

A study published in European Journal of Medicinal Chemistry explored the synthesis and antiproliferative activity of 7-NICA derivatives against various cancer cell lines []. The results showed promising antitumor activity, suggesting further exploration of 7-NICA derivatives as potential anticancer agents.

7-Nitroindole-3-carboxaldehyde is a chemical compound characterized by the presence of both nitro and aldehyde functional groups. It is derived from the indole family, specifically featuring a nitro group at the 7-position and an aldehyde at the 3-position of the indole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Currently, there's no documented research on the specific mechanism of action of 7-NICA in biological systems.

As with most nitroaromatic compounds, 7-NICA might pose certain safety hazards:

- Toxicity: Limited data available, but nitroaromatic compounds can be toxic if ingested or inhaled.

- Flammability: May be flammable due to the presence of the nitro group.

- Reactivity: The nitro group can be a reactive functional group, potentially leading to explosive decomposition under specific conditions.

The reactivity of 7-Nitroindole-3-carboxaldehyde is primarily influenced by its functional groups. Key reactions include:

- Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho and para positions of the indole ring, facilitating further derivatization.

- Condensation Reactions: The aldehyde functionality allows for condensation with amines or other nucleophiles, forming imines or other derivatives.

- Reduction Reactions: The aldehyde can be reduced to an alcohol, which may alter the compound's reactivity and biological properties.

7-Nitroindole-3-carboxaldehyde has been studied for its biological activities, particularly as a potential pharmacological agent. Research indicates that derivatives of indole compounds often exhibit:

- Antimicrobial Properties: Some studies suggest that this compound and its derivatives can inhibit bacterial growth.

- Anticancer Activity: Certain analogs have shown promise in cancer cell line studies, indicating potential as anticancer agents.

- Kinase Inhibition: As part of the indazole family, it may act as a kinase inhibitor, which is significant in cancer research .

The synthesis of 7-Nitroindole-3-carboxaldehyde typically involves several steps:

- Nitrosation of Indole: Indoles can be converted to their nitro derivatives through nitrosation reactions using sodium nitrite in acidic conditions.

- Formylation Reaction: The introduction of the aldehyde group can be achieved through formylation methods such as the Vilsmeier-Haack reaction or by using formic acid under specific conditions.

- Isolation and Purification: The product is usually purified through crystallization or chromatography to obtain a high-purity compound .

7-Nitroindole-3-carboxaldehyde has several notable applications:

- Pharmaceutical Development: Its derivatives are explored for use in drug development due to their biological activities.

- Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in creating complex molecules through multicomponent reactions.

- Research Tool: Used in biochemical studies to investigate enzyme inhibition and other biological mechanisms .

Interaction studies involving 7-Nitroindole-3-carboxaldehyde often focus on its binding affinity with various biological targets:

- Protein Kinases: Investigations into how this compound interacts with specific kinases can reveal its potential as an inhibitor.

- Receptor Binding: Studies may explore how it binds to certain receptors, influencing cellular signaling pathways.

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-Nitroindole-3-carboxaldehyde. Here are some notable examples:

Uniqueness of 7-Nitroindole-3-carboxaldehyde

The unique combination of a nitro group at position 7 and an aldehyde at position 3 distinguishes 7-Nitroindole-3-carboxaldehyde from other indole derivatives. This specific arrangement influences its reactivity and biological properties, making it a valuable compound in medicinal chemistry. Its potential applications in drug development and synthesis highlight its significance within the indole family.

Early Developments in Indole Synthesis

The indole scaffold, a fused bicyclic structure comprising a benzene ring and a pyrrole moiety, has been a focal point of organic chemistry since its isolation from indigo dye in the 19th century. Early synthetic methods, such as the Fischer indole synthesis (1883), revolutionized access to indoles by cyclizing arylhydrazones under acidic conditions. However, introducing substituents to specific positions on the indole ring, particularly the benzene moiety, remained challenging due to the inherent reactivity of the pyrrole ring.

Advancements in Nitroindole Chemistry

The nitration of indoles gained traction in the mid-20th century, driven by the need for regioselective functionalization. Early approaches relied on indirect methods, such as hydrogenating indoles to dihydroindoles (indolines), nitrating the benzene ring, and dehydrogenating the product. For example, Russell et al. (1985) demonstrated that nitration of 1-acetylindoline-2-sulfonate with fuming nitric acid yielded 5-nitroindole, bypassing the need for harsh dehydrogenation conditions. However, achieving 7-nitro substitution required innovative strategies, culminating in the development of acetyl nitrate-mediated nitration, which selectively targets the 7-position.

Classical Synthetic Approaches

Direct Nitration Strategies

Direct nitration of indole derivatives represents a foundational method for introducing nitro groups at specific positions. For 7-nitroindole-3-carboxyaldehyde, nitration typically targets the 7-position of the indole ring. Early studies demonstrated that methyl-substituted indole-3-aldehydes undergo nitration in acetic acid with nitric acid, yielding nitroindole derivatives. For example, nitration of 1,2-dimethylindole-3-aldehyde (XVIII) produced 1,2-dimethyl-3-nitroindole (XIX) in 30% yield, alongside dinitro byproducts [1]. The regioselectivity of nitration is influenced by electron-donating substituents, which direct nitration to the electron-rich 7-position. However, competing reactions, such as oxidation and side-product formation, necessitate careful control of reaction conditions to minimize byproducts [1] [6].

Vilsmeier-Haack Reaction Pathways

The Vilsmeier-Haack reaction, a classical method for formylating aromatic systems, has been adapted for synthesizing indole-3-carboxaldehydes. Traditional protocols use stoichiometric amounts of phosphoryl chloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which facilitates electrophilic formylation at the 3-position of indole. Recent advancements introduced catalytic versions of this reaction, employing P(III)/P(V)=O redox cycles to reduce reagent waste. For instance, a catalytic system using 3-methyl-1-phenyl-2-phospholene 1-oxide enabled formylation of indole with deuterated DMF-d7, yielding deuterated indole-3-carboxaldehydes under mild conditions [3]. This method tolerates diverse functional groups, including esters, nitriles, and boronates, making it applicable for late-stage modifications [3] [7].

Modern Synthetic Strategies

Henry Reaction Applications

While the Henry reaction (nitroaldol condensation) is not directly used to synthesize 7-nitroindole-3-carboxyaldehyde, it plays a role in functionalizing its aldehyde group. For example, 1,3,5-tri(3-formylindolyl)benzene derivatives undergo Henry reactions with nitroalkanes to form nitroolefinic dendritic cores, highlighting the compound’s utility as a building block in complex architectures [8]. Such applications underscore its versatility in multi-step syntheses, though direct nitro group installation via Henry reactions remains unexplored.

Selective Nitration Techniques

Modern approaches prioritize regioselective nitration to avoid byproducts. Directed C–H functionalization using transition-metal catalysts has emerged as a powerful tool. Rhodium-catalyzed C7-olefination of N-pivaloylindole derivatives, for instance, demonstrates how directing groups enhance selectivity [7]. Similarly, nitrosation of indoles in mildly acidic conditions enables direct conversion to 1H-indazole-3-carboxaldehydes, though this method requires further adaptation for nitroindole synthesis [6].

Optimization Approaches for Synthetic Yields

Optimizing reaction parameters is critical for improving yields:

- Temperature and Solvent: Nitration in acetic acid at 0–5°C minimizes side reactions [1].

- Catalyst Loading: Catalytic Vilsmeier-Haack reactions use 15 mol% phospholene oxide, achieving yields comparable to stoichiometric methods [3].

- Purification Techniques: Chromatographic isolation of minor products, such as 2-methylaminonitrobenzonitrile (XXIV), enhances overall yield [1].

Green Chemistry Approaches to Synthesis

Efforts to reduce environmental impact include:

- Catalytic Systems: Replacing stoichiometric POCl3 with P(III)/P(V)=O cycles cuts waste [3].

- Solvent Selection: Using biodegradable solvents (e.g., acetic acid) instead of halogenated solvents.

- Energy Efficiency: Mild reaction conditions (room temperature) lower energy consumption [3] [6].

Scale-up Considerations for Industrial Applications

Transitioning from lab-scale to industrial production requires addressing:

- Cost of Catalysts: Rhodium and iridium catalysts, though effective, are expensive; nickel-based alternatives offer scalability [7].

- Byproduct Management: Efficient separation of dinitro derivatives (e.g., XX) via crystallization or distillation [1].

- Process Safety: Controlled nitration conditions prevent exothermic runaway reactions [1] [4].

7-Nitroindole-3-carboxyaldehyde exhibits distinctive electrophilic substitution behavior that differs significantly from simple indole derivatives due to the presence of two strong electron-withdrawing groups. The nitro group at position 7 and the aldehyde group at position 3 substantially reduce the electron density of the indole ring system, fundamentally altering its reactivity patterns.

The traditional electrophilic substitution pattern observed in indoles, where the 3-position is most reactive followed by the 2-position, is significantly modified in 7-nitroindole-3-carboxyaldehyde. The electron-withdrawing nature of both functional groups creates a compound that is less susceptible to conventional electrophilic attack compared to unsubstituted indoles. This reduced reactivity is particularly pronounced at the 2-position, where electrophilic substitution becomes considerably more challenging.

Research has demonstrated that the presence of electron-withdrawing groups at multiple positions on the indole ring creates a complex electronic environment that influences regioselectivity in electrophilic substitution reactions. In 7-nitroindole-3-carboxyaldehyde, any remaining electrophilic substitution reactions typically require more forcing conditions and specialized catalysts to achieve reasonable yields.

The nitro group at position 7 particularly affects the electronic properties of the benzene ring portion of the indole, making positions 4, 5, and 6 less reactive toward electrophilic attack. Studies on related nitroindole systems have shown that the electron-withdrawing effect of the nitro group can be transmitted through the aromatic system, creating a deactivating influence on the entire molecule.

Mechanistic studies of electrophilic substitution reactions on electron-deficient indoles have revealed that traditional Friedel-Crafts-type mechanisms may be less favorable, requiring alternative catalytic systems or modified reaction conditions to achieve successful transformations. The combination of nitro and aldehyde substituents creates a unique reactivity profile that must be carefully considered when planning synthetic transformations.

Nucleophilic Addition to the Aldehyde Group

The aldehyde functionality in 7-nitroindole-3-carboxyaldehyde represents the most reactive site for nucleophilic attack, following the general mechanism of nucleophilic addition to carbonyl compounds. The electron-withdrawing effect of the nitro group at position 7 enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to simple indole-3-carboxaldehydes.

Nucleophilic addition reactions to the aldehyde group proceed through the classical two-step mechanism: initial nucleophilic attack at the carbonyl carbon followed by protonation of the resulting alkoxide intermediate. The enhanced electrophilicity of the carbonyl carbon in 7-nitroindole-3-carboxyaldehyde results from the combined electron-withdrawing effects of both the nitro group and the indole ring system.

Primary and secondary amines readily undergo nucleophilic addition with the aldehyde group, forming the corresponding imines (Schiff bases) through a condensation mechanism. These reactions typically proceed under mild conditions and can be facilitated by acid catalysis to promote the elimination of water. The resulting imines serve as valuable intermediates for further synthetic transformations.

Alcohols can also participate in nucleophilic addition reactions with the aldehyde group, forming hemiacetals under equilibrium conditions. The electron-withdrawing nature of the nitro group stabilizes these intermediates, making them more observable compared to similar reactions with electron-rich aldehydes.

Carbon nucleophiles, including organometallic reagents such as Grignard reagents and organolithium compounds, can add to the aldehyde group to form secondary alcohols after aqueous workup. The electron-poor nature of the aldehyde enhances its reactivity toward these nucleophiles, often requiring careful control of reaction conditions to prevent side reactions.

Cyanide ion addition to the aldehyde group proceeds readily to form cyanohydrins, which can serve as precursors to amino acids through subsequent hydrolysis and reduction sequences. The electron-withdrawing substituents facilitate this addition reaction, making it proceed under milder conditions than typical aldol-type reactions.

Reduction Pathways

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in 7-nitroindole-3-carboxyaldehyde to the corresponding amino group represents a crucial transformation that preserves the aldehyde functionality while introducing a versatile amino substituent. This transformation requires careful selection of reducing agents and reaction conditions to achieve chemoselectivity.

Sodium borohydride in the presence of transition metal catalysts has been extensively studied for the reduction of nitro groups in aromatic compounds. Research has shown that cobalt sulfide (Co₃S₄) and nickel sulfide (NiS) catalysts can effectively promote the reduction of nitrobenzene derivatives with sodium borohydride, achieving quantitative conversions under optimized conditions.

The mechanism of nitro group reduction typically involves a six-electron process that can proceed through either radical or ionic pathways. In the presence of metal catalysts, the reduction generally follows a series of two-electron steps: nitro → nitroso → hydroxylamino → amino. The nitroso intermediate is typically formed rapidly and is often not observable due to its rapid further reduction.

Catalytic hydrogenation using palladium or platinum catalysts can achieve selective reduction of the nitro group, though careful control of reaction conditions is necessary to prevent over-reduction or reduction of the aldehyde group. The use of poisoned catalysts or controlled hydrogen pressure can enhance selectivity.

Alternative reducing systems include iron powder in acidic conditions, which can selectively reduce nitro groups while leaving aldehyde functionalities intact. This classical method, known as the Béchamp reduction, remains useful for laboratory-scale preparations and provides good yields under mild conditions.

Conversion to 7-Aminoindole-3-carboxyaldehyde

The conversion of 7-nitroindole-3-carboxyaldehyde to 7-aminoindole-3-carboxyaldehyde represents a key transformation that introduces a highly versatile amino group while preserving the reactive aldehyde functionality. This transformation opens access to a wide range of further synthetic manipulations and biological evaluations.

The amino group at position 7 in the resulting product exhibits unique reactivity patterns due to its position on the indole ring system. Unlike amino groups on simple aromatic rings, the 7-amino substituent on indole can participate in intramolecular interactions with the indole nitrogen, potentially affecting its basicity and nucleophilicity.

Several synthetic routes have been developed to access 7-aminoindole derivatives, including the reduction of corresponding nitro compounds as the most straightforward approach. The reduction can be achieved using various reducing agents, with the choice depending on the desired selectivity and reaction conditions.

Sodium borohydride-based reduction systems have shown particular promise for this transformation. The use of sulfurated borohydrides, such as sodium borohydride with sulfur additives, can provide high yields of the desired amino compound while maintaining the aldehyde functionality intact.

The resulting 7-aminoindole-3-carboxyaldehyde serves as a valuable intermediate for the synthesis of complex heterocyclic systems, including fused ring compounds and natural product analogs. The presence of both amino and aldehyde functionalities provides multiple sites for further chemical modification.

Oxidation Reactions

Oxidation reactions of 7-nitroindole-3-carboxyaldehyde primarily involve the transformation of the aldehyde group to the corresponding carboxylic acid, though other oxidative processes can also occur under specific conditions. The presence of the nitro group influences the oxidation behavior by providing an electron-withdrawing environment that affects the reactivity of the aldehyde functionality.

The oxidation of aldehydes to carboxylic acids represents one of the most common and well-studied transformations in organic chemistry. For 7-nitroindole-3-carboxyaldehyde, this oxidation can be achieved using various oxidizing agents, with the choice depending on the desired reaction conditions and functional group tolerance.

Classical oxidizing agents such as potassium permanganate and chromic acid can effectively oxidize the aldehyde group to the carboxylic acid. However, these strong oxidizing agents may also affect other parts of the molecule, including potential oxidation of the indole ring system under harsh conditions.

Milder oxidizing agents, such as silver oxide or the Tollens reagent, can selectively oxidize the aldehyde functionality while leaving the indole ring system intact. The Tollens reaction is particularly useful for analytical purposes, as it provides a visual indication of aldehyde oxidation through the formation of a silver mirror.

Modern oxidation methods using catalytic systems have been developed to achieve more selective transformations. Palladium-catalyzed oxidations and other metal-catalyzed systems can provide controlled oxidation of the aldehyde group under mild conditions.

The resulting carboxylic acid derivative, 7-nitroindole-3-carboxylic acid, represents a valuable synthetic intermediate that can undergo further transformations such as esterification, amidation, and coupling reactions. The carboxylic acid functionality provides additional opportunities for molecular modification and biological evaluation.

Coupling Reactions

Condensation with Amines

The condensation of 7-nitroindole-3-carboxyaldehyde with primary and secondary amines represents a fundamental transformation that proceeds through imine formation mechanisms. This reaction type is particularly valuable for constructing complex molecular architectures and introducing diversity into indole-based compounds.

The mechanism of aldehyde-amine condensation involves initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water to form the imine bond. The electron-withdrawing effect of the nitro group enhances the electrophilicity of the aldehyde carbon, facilitating this condensation reaction.

Primary amines react with the aldehyde group to form stable imines (Schiff bases) that can be isolated and characterized. These imine derivatives serve as valuable intermediates for further synthetic transformations, including reduction to secondary amines and cyclization reactions to form heterocyclic compounds.

Secondary amines can undergo similar condensation reactions, though the resulting iminium intermediates are typically more reactive and may require immediate further transformation or stabilization. The use of reducing agents such as sodium cyanoborohydride can convert these intermediates to stable tertiary amines through reductive amination processes.

The condensation reactions can be catalyzed by acids to facilitate water elimination and drive the reaction toward product formation. Lewis acids such as zinc chloride or titanium tetrachloride can be particularly effective for promoting these condensations under mild conditions.

Multicomponent reactions involving 7-nitroindole-3-carboxyaldehyde, amines, and additional nucleophiles can provide access to complex heterocyclic systems in a single synthetic operation. These reactions represent an efficient approach to molecular diversity and complexity generation.

Cross-coupling Strategies

Cross-coupling reactions involving 7-nitroindole-3-carboxyaldehyde require careful consideration of the electronic properties imparted by the nitro and aldehyde substituents. While traditional cross-coupling reactions typically involve aryl halides or organometallic reagents, the unique electronic environment of this compound may require modified approaches.

The electron-poor nature of the indole ring system in 7-nitroindole-3-carboxyaldehyde makes it less suitable for conventional electrophilic aromatic substitution-based cross-coupling reactions. However, this same electronic deficiency can make the compound a suitable partner for nucleophilic aromatic substitution reactions under appropriate conditions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, may be applicable to halogenated derivatives of 7-nitroindole-3-carboxyaldehyde. The development of such derivatives would require selective halogenation at positions that maintain the desired reactivity profile.

The aldehyde functionality can participate in coupling reactions through various mechanisms, including aldol condensations and related carbon-carbon bond-forming reactions. These transformations can be promoted by base catalysis or Lewis acid activation, depending on the specific reaction conditions.

Reductive coupling strategies may be particularly relevant for 7-nitroindole-3-carboxyaldehyde, given the presence of the easily reducible nitro group. Samarium diiodide-promoted coupling reactions have been demonstrated for indole-carbonyl systems and may be applicable to this compound.

The development of cross-coupling strategies for 7-nitroindole-3-carboxyaldehyde requires careful optimization of reaction conditions to balance the competing electronic effects of the nitro and aldehyde substituents. Success in these transformations depends on understanding the unique reactivity profile of this electron-deficient indole derivative.

Modern cross-coupling methodologies, including photochemical and electrochemical approaches, may offer new opportunities for functionalizing 7-nitroindole-3-carboxyaldehyde. These methods can provide access to coupling reactions that are not feasible under traditional thermal conditions.